

# Application Notes and Protocols for Pafolacianine Administration in Ovarian Cancer Xenograft Imaging

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Compound of Interest		
Compound Name:	Pafolacianine	
Cat. No.:	B10815510	Get Quote

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#### Introduction

**Pafolacianine**, also known as OTL38, is a folate-analog conjugate of a near-infrared (NIR) fluorescent dye. It functions as a targeted imaging agent designed to aid in the visualization of malignant tissues that overexpress folate receptor-alpha (FR $\alpha$ ).[1][2] FR $\alpha$  is a glycoprotein that is frequently overexpressed in a variety of epithelial malignancies, including a high percentage of ovarian cancers, while having limited expression in most normal tissues.[3][4] This differential expression provides a high tumor-to-background ratio, making FR $\alpha$  an attractive target for diagnostic and therapeutic applications.[4]

The mechanism of action for **pafolacianine** involves the binding of its folate moiety to FR $\alpha$  on the surface of cancer cells with high affinity. Following binding, the **pafolacianine**-FR $\alpha$  complex is internalized via receptor-mediated endocytosis, leading to the accumulation of the NIR dye within the cancer cells. When illuminated with NIR light, the dye fluoresces, allowing for real-time visualization of the cancerous lesions. **Pafolacianine** absorbs light in the 760-785 nm range and emits fluorescence between 790-815 nm. This application note provides detailed protocols for the use of **pafolacianine** in preclinical ovarian cancer xenograft models, along with a summary of relevant quantitative data.

#### **Data Presentation**



The following tables summarize the key optical properties of **pafolacianine** and the available data from preclinical and clinical studies.

Table 1: Optical Properties of Pafolacianine

Property	Wavelength (nm)
Peak Absorption	776
Absorption Range	760 - 785
Peak Emission	796
Emission Range	790 - 815
Data sourced from DrugBank Online.	

Table 2: Preclinical Imaging Parameters for Folate-Targeted NIR Probes in Ovarian Cancer Xenograft Models



SKOV-3 (human ovarian adenocarcinoma)	
Nude mice with subcutaneous kenografts	
Folate-NIR Conjugates (including OTL38/Pafolacianine)	
500 nmol/mouse (intravenous)	
0, 0.5, 1, 2, 4, 6, 8, 24, and 48 nours post-injection	
VIS Spectrum or similar NIR maging system	
(i C - 5 - 1)	enografts  Folate-NIR Conjugates Including OTL38/Pafolacianine)  00 nmol/mouse (intravenous)  1, 0.5, 1, 2, 4, 6, 8, 24, and 48 Iours post-injection  VIS Spectrum or similar NIR

Table 3: Clinical Efficacy of Pafolacianine in Ovarian Cancer (Phase 3 Trial)



Parameter	Result	95% Confidence Interval
Additional Cancer Lesions Identified	33.0%	24.3% to 42.7%
Sensitivity to Detect Ovarian Cancer	83%	73.9% to 89.4%
Patient False-Positive Rate	24.8%	17.6% to 33.6%
Data from a Phase 3 clinical trial in patients with folate receptor-positive ovarian cancer.		

## **Experimental Protocols**

# Protocol 1: Ovarian Cancer Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous ovarian cancer xenograft model using the FR $\alpha$ -positive SKOV-3 cell line.

#### Materials:

- SKOV-3 human ovarian adenocarcinoma cell line
- Cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- Female athymic nude mice (6-8 weeks old)
- Syringes and needles (27-gauge)



#### Procedure:

- Cell Culture: Culture SKOV-3 cells in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach confluence.
- Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
- Subcutaneous Injection: Anesthetize the mice using an appropriate anesthetic agent. Inject 100 μL of the cell suspension (containing 1 x 10<sup>6</sup> cells) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
- Initiation of Imaging Studies: Proceed with imaging studies when tumors reach a mean volume of approximately 150 mm<sup>3</sup>.

# Protocol 2: Pafolacianine Administration and In Vivo Imaging

This protocol outlines the procedure for administering **pafolacianine** and performing NIR fluorescence imaging in the established ovarian cancer xenograft model.

#### Materials:

- Pafolacianine (OTL38)
- Sterile saline for injection
- Animal anesthesia system
- In vivo NIR fluorescence imaging system (e.g., IVIS Spectrum)
- Animal handling and restraining equipment

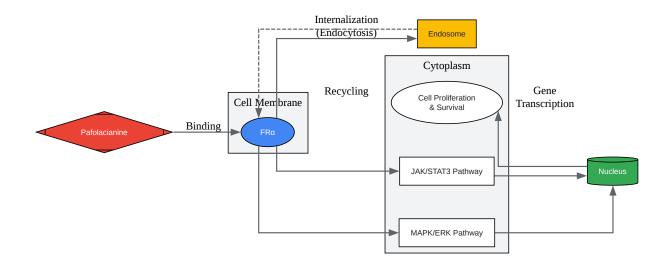


#### Procedure:

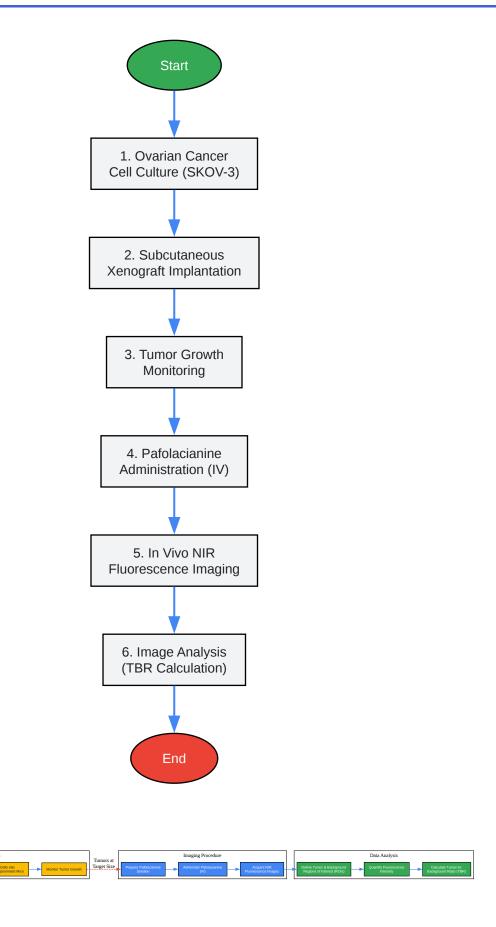
- Pafolacianine Preparation: Reconstitute and dilute pafolacianine in sterile saline to the
  desired concentration. Based on preclinical studies with similar folate-NIR conjugates, a
  dose of 500 nmol/mouse can be used.
- Administration: Anesthetize the tumor-bearing mice. Administer the prepared **pafolacianine** solution via intravenous (tail vein) injection. The typical injection volume is 100 μL.
- In Vivo Imaging:
  - At predetermined time points post-injection (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours),
     anesthetize the mice and place them in the NIR imaging system.
  - Acquire fluorescence images using the appropriate excitation and emission filters for pafolacianine (Excitation: ~776 nm, Emission: ~796 nm).
  - Acquire a brightfield image for anatomical reference.
- Image Analysis:
  - Use the imaging system's software to overlay the fluorescence and brightfield images.
  - Draw regions of interest (ROIs) around the tumor and a corresponding area of non-tumor background tissue (e.g., contralateral flank or muscle).
  - Quantify the average fluorescence intensity within each ROI.
  - Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.

### **Visualizations**











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